An In-depth Technical Guide to 4,4'-Methylenedicyclohexanamine (CAS 1761-71-3)
An In-depth Technical Guide to 4,4'-Methylenedicyclohexanamine (CAS 1761-71-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenedicyclohexanamine, also known by its common acronym PACM (p-aminodicyclohexylmethane), is a cycloaliphatic diamine with the CAS number 1761-71-3. It is a versatile chemical intermediate primarily utilized in the polymer industry as a highly effective curing agent for epoxy resins and as a monomer for the synthesis of polyamides, polyimides, and polyurethanes.[1] Its unique structure, consisting of two aminocyclohexyl rings linked by a methylene bridge, imparts a combination of desirable properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and good chemical resistance.
This technical guide provides a comprehensive overview of 4,4'-Methylenedicyclohexanamine, focusing on its chemical and physical properties, synthesis, applications, and safety considerations. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in the context of developing advanced materials for medical devices and other high-performance applications.
Chemical and Physical Properties
4,4'-Methylenedicyclohexanamine is a mixture of three stereoisomers: cis-cis, cis-trans, and trans-trans.[1] The isomeric ratio can vary depending on the synthesis process, which in turn influences the physical state of the substance (from a yellowish liquid to a solid paste) and the properties of the polymers derived from it.[1] The trans-trans isomer is known to impart higher rigidity and glass transition temperatures to polymers.
Table 1: General and Physicochemical Properties of 4,4'-Methylenedicyclohexanamine
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine | [1] |
| Synonyms | 4,4'-Diaminodicyclohexylmethane, PACM | [1] |
| CAS Number | 1761-71-3 | [1] |
| Molecular Formula | C₁₃H₂₆N₂ | |
| Molecular Weight | 210.36 g/mol | |
| Appearance | Yellowish-white liquid or brown solid paste | |
| Boiling Point | >320 °C | |
| Melting Point | 35-45 °C | [2] |
| Flash Point | >150 °C | [2] |
| Density | ~0.96 g/cm³ at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Synthesis
The primary industrial synthesis route for 4,4'-Methylenedicyclohexanamine is the catalytic hydrogenation of 4,4'-methylenedianiline (MDA). This process involves the reduction of the aromatic rings of MDA to cyclohexane rings.
Synthesis Workflow
The general workflow for the synthesis of 4,4'-Methylenedicyclohexanamine is depicted below.
Caption: General workflow for the synthesis of 4,4'-Methylenedicyclohexanamine.
Experimental Protocol: Catalytic Hydrogenation of 4,4'-Methylenedianiline
The following is a generalized experimental protocol based on patent literature.[3][4] Specific conditions can be optimized to control the isomer ratio of the final product.
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Reactor Charging: A high-pressure reactor is charged with 4,4'-methylenedianiline (MDA) and a suitable solvent, such as tetrahydrofuran (THF), typically in a 1:1 to 2:1 solvent-to-MDA ratio by weight.
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Catalyst Addition: A hydrogenation catalyst is added to the mixture. A common catalyst system is a bimetallic catalyst of rhodium (Rh) and ruthenium (Ru) on a support.
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Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by hydrogen. The temperature is raised to 120-180°C, and the hydrogen pressure is increased to 55-70 bar. The reaction mixture is stirred continuously.
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Monitoring and Completion: The progress of the reaction is monitored by the rate of hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
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Work-up: After cooling the reactor and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield 4,4'-Methylenedicyclohexanamine.
Applications
The primary application of 4,4'-Methylenedicyclohexanamine is as a curing agent for epoxy resins. It is also used in the synthesis of high-performance polymers.
Epoxy Resin Curing Agent
4,4'-Methylenedicyclohexanamine is a highly effective curing agent for epoxy resins, particularly in applications requiring high strength, high-temperature resistance, and excellent chemical resistance.[2] The amine groups of the molecule react with the epoxide groups of the resin to form a highly cross-linked polymer network.
The curing process involves a nucleophilic addition reaction where the primary amine groups of 4,4'-Methylenedicyclohexanamine attack the carbon atoms of the epoxy rings, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and further cross-linking.
Caption: Simplified reaction pathway for epoxy curing.
The following is a general procedure for curing an epoxy resin with 4,4'-Methylenedicyclohexanamine. The exact mixing ratio and curing cycle will depend on the specific epoxy resin used and the desired properties of the final product.
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Preparation: The epoxy resin and 4,4'-Methylenedicyclohexanamine are preheated separately to reduce their viscosity.
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Mixing: The stoichiometric amount of the curing agent is added to the epoxy resin and mixed thoroughly until a homogeneous mixture is obtained. The mixture is then degassed in a vacuum oven to remove any entrapped air bubbles.[5]
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Curing: The mixture is poured into a mold and subjected to a curing cycle. A typical cycle involves an initial cure at a lower temperature (e.g., 75-90°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 100-150°C for 2-4 hours) to ensure complete cross-linking.[5]
Impact of Isomerism on Polymer Properties
The isomeric composition of 4,4'-Methylenedicyclohexanamine has a significant impact on the properties of the cured epoxy resin. A higher content of the trans-trans isomer generally leads to a higher glass transition temperature (Tg), indicating better thermal stability.[6] However, this can also result in a more brittle material. By using a mixture of isomers, it is possible to tailor the properties of the final polymer, achieving a balance between thermal stability and mechanical toughness.
Table 2: Influence of Isomeric Curing Agents on Epoxy Resin Properties (Illustrative Data)
| Curing Agent Isomer Ratio (Illustrative) | Glass Transition Temperature (Tg) (°C) | Fracture Toughness (K_IC) (MPa·m^½) | Reference(s) |
| 100% 3,3'-DDS (meta-isomer analog) | 241 | ~0.7 | [6] |
| 70% 3,3'-DDS / 30% 4,4'-DDS | 248 | ~0.9 | [6] |
| 50% 3,3'-DDS / 50% 4,4'-DDS | 255 | ~0.8 | [6] |
| 30% 3,3'-DDS / 70% 4,4'-DDS | 260 | ~0.6 | [6] |
| 100% 4,4'-DDS (para-isomer analog) | 266 | ~0.45 | [6] |
Note: Data is for diaminodiphenyl sulfone (DDS) isomers, which are structurally analogous to the isomers of 4,4'-Methylenedicyclohexanamine and illustrate the general trend.
Applications in Drug Development and Medical Devices
While 4,4'-Methylenedicyclohexanamine itself does not have direct pharmaceutical applications, its derivatives, particularly polyurethanes, have been investigated for use in biomedical applications. Polyurethanes synthesized from the diisocyanate derivative of 4,4'-Methylenedicyclohexanamine have shown potential as biomaterials for medical devices due to their biocompatibility and tunable mechanical properties. These materials have demonstrated mild cytotoxicity in studies, suggesting their potential for use in applications such as medical films and coatings.
Safety and Toxicology
4,4'-Methylenedicyclohexanamine is a corrosive substance that can cause severe skin burns and eye damage.[3] It has moderate acute oral and dermal toxicity.[3] Therefore, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Table 3: Toxicological Data for 4,4'-Methylenedicyclohexanamine
| Endpoint | Value | Species | Reference(s) |
| Acute Oral LD50 | 380 - 1000 mg/kg | Rat | [1][3] |
| Acute Dermal LD50 | ~2110 mg/kg | Rabbit | |
| Skin Corrosion | Corrosive | Rabbit | [3] |
| Eye Irritation | Causes serious eye damage | [3] | |
| Genotoxicity | Not considered to have genotoxic potential | [3] | |
| Carcinogenicity | Not considered to have carcinogenic potential | [3] |
Conclusion
4,4'-Methylenedicyclohexanamine is a key industrial chemical with significant applications in the polymer industry. Its role as an epoxy curing agent allows for the creation of high-performance materials with excellent thermal and mechanical properties. For researchers and professionals in drug development, the interest in this compound lies primarily in its use as a monomer for creating biocompatible polymers for medical devices. A thorough understanding of its properties, synthesis, and the influence of its isomeric composition is crucial for the development of new materials with tailored properties for advanced applications. As with any reactive chemical, proper safety precautions must be observed when handling 4,4'-Methylenedicyclohexanamine.
References
- 1. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]
- 2. yonghuicomposite.com [yonghuicomposite.com]
- 3. Hydrogenation of methylenedianiline - Eureka | Patsnap [eureka.patsnap.com]
- 4. US9399615B2 - Catalyst and method for hydrogenation of 4,4â²-methylenedianiline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
